molecular formula C22H22N4O3S B2598628 N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946219-84-7

N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2598628
CAS No.: 946219-84-7
M. Wt: 422.5
InChI Key: KZHSXNSGTWHUNN-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidinone core fused with a thioether-linked acetamide moiety and a 3-methoxyphenyl substituent. Its structural complexity arises from the bicyclic pyrimidinone scaffold, which is further substituted at the 1-position by a pyridin-3-ylmethyl group. The sulfanyl acetamide bridge connects the core to the 3-methoxyphenyl group, a motif known to influence solubility and receptor binding . Such hybrid structures are often explored for kinase inhibition or anticancer activity due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-17-7-2-6-16(11-17)24-20(27)14-30-21-18-8-3-9-19(18)26(22(28)25-21)13-15-5-4-10-23-12-15/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHSXNSGTWHUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Cyclopenta[d]pyrimidine Core : Known for its role in anticancer activity.
  • Pyridine Substituent : May enhance binding affinity to specific receptors.

Anticancer Properties

Research indicates that compounds containing the cyclopenta[d]pyrimidine scaffold exhibit significant anticancer activities. A related compound has shown:

  • Inhibition of Microtubule Assembly : This mechanism is critical in cancer therapy as it disrupts cell division.
  • GI50 Values in the Nanomolar Range : Indicates potent cytotoxicity against various tumor cell lines .

Table 1 summarizes the biological activity of similar compounds:

Compound NameMechanism of ActionGI50 (nM)Cancer Type
Compound 30Microtubule inhibition<10Triple-negative breast
Compound 1Colchicine site agent<50Various solid tumors
N-(3-methoxyphenyl) derivativeAntimicrobial and cytotoxic effects<100Colon cancer

The primary mechanisms through which this compound exerts its effects include:

  • Microtubule Disruption : Similar to colchicine, it prevents the polymerization of tubulin, leading to cell cycle arrest.
  • Inhibition of Drug Resistance Mechanisms : It has been noted that compounds like this can overcome resistance associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .

Study on Antitumor Efficacy

A notable study evaluated the efficacy of a structurally similar compound in a xenograft model:

  • Model : Triple-negative breast cancer (TNBC) xenograft in mice.
  • Results : The compound significantly reduced tumor volume compared to controls, demonstrating its potential for further development as an anticancer agent .

In Vitro Studies

In vitro studies have shown that derivatives of cyclopenta[d]pyrimidines possess:

  • High Selectivity : Targeting cancer cells while sparing normal cells.
  • Synergistic Effects : When combined with traditional chemotherapeutics, these compounds enhance overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Cores

  • Cyclopenta[d]Pyrimidinone vs. Benzodiazepine Core: Compound 11p () replaces the cyclopenta[d]pyrimidinone with a benzo[e][1,4]diazepin-2-one core.
  • Rhodanine-3-Acetic Acid Derivatives: Compound I30 () features a thioxothiazolidinone ring instead of pyrimidinone. The benzylidene substituent in I30 enhances π-stacking in hydrophobic pockets, whereas the pyridinylmethyl group in the target compound may improve solubility via polar interactions .

Substituent Effects on Bioactivity

  • 3-Methoxyphenyl vs. Chlorophenyl: The crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () highlight how electron-withdrawing chloro groups increase molecular planarity and hydrogen-bonding capacity compared to the electron-donating methoxy group. This difference may reduce metabolic stability in chlorophenyl derivatives due to higher susceptibility to oxidative dehalogenation .
  • Pyridinyl vs. Indolyl Substituents : Compounds 8t–8w () incorporate indol-3-ylmethyl groups on oxadiazole rings. The indole moiety enhances interactions with aromatic residues in enzyme active sites, whereas the pyridinyl group in the target compound may improve water solubility via protonation at physiological pH .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound N-(4-Chlorophenyl) Derivative () Rhodanine Derivative I30 ()
Molecular Weight (g/mol) ~500 (estimated) 325.78 428.5
Melting Point (°C) Not reported 198–200 168–170
Water Solubility Moderate (pyridinyl) Low (chlorophenyl) Low (benzylidene)
Metabolic Stability High (methoxy group) Moderate Low (thioxothiazolidinone)
  • Oral Bioavailability : The trifluoroethylation strategy in MK-0974 () improved bioavailability by reducing first-pass metabolism. The target compound’s 3-methoxyphenyl group may similarly resist oxidative degradation, enhancing oral absorption compared to nitro- or bromo-substituted analogues (e.g., 8v , ) .

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